1-[(2,4-DIMETHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a chemical compound that has garnered significant attention in scientific research. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various studies related to its mechanism of action and physiological effects.
Preparation Methods
The synthesis of 1-[(2,4-DIMETHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylphenol and 2,6-dimethylaniline as the primary starting materials.
Formation of Intermediate: The 2,4-dimethylphenol is reacted with a suitable alkylating agent to form 2,4-dimethylphenoxy methyl intermediate.
Coupling Reaction: The intermediate is then coupled with 2,6-dimethylaniline in the presence of a coupling reagent to form the desired pyrazole carboxamide compound.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a research tool in organic synthesis and reaction mechanism studies.
Biology: The compound has shown potential in biological studies, particularly in understanding its effects on cellular processes.
Medicine: Research has indicated its potential as an anti-cancer agent by inducing apoptosis and inhibiting the growth of cancer cells.
Industry: The compound is explored for its use in developing environmentally friendly insecticides due to its high potency and specificity towards insects.
Mechanism of Action
The exact mechanism of action of 1-[(2,4-DIMETHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is not fully understood. it is believed to act on the nervous system of insects, leading to paralysis and death. In cancer cells, the compound induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins.
Comparison with Similar Compounds
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds such as:
Pyrazole Carboxamides: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Phenoxy Methyl Derivatives: Compounds with phenoxy methyl groups exhibit different reactivity and biological properties compared to other derivatives.
Dimethylphenyl Compounds: The presence of dimethylphenyl groups in the structure contributes to the compound’s unique properties and distinguishes it from other related compounds.
Properties
IUPAC Name |
1-[(2,4-dimethylphenoxy)methyl]-N-(2,6-dimethylphenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-8-9-19(17(4)12-14)26-13-24-11-10-18(23-24)21(25)22-20-15(2)6-5-7-16(20)3/h5-12H,13H2,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCCBOINCXMHRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=CC=C3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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